molecular formula C20H20BrN3O4 B11166344 ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11166344
M. Wt: 446.3 g/mol
InChI Key: OWGGGCJPVZVAEL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved may vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 4-[(5-bromopyridine-3-carbonyl)amino]-5-methoxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H20BrN3O4/c1-5-28-20(26)16-11(2)24(3)14-6-7-15(27-4)18(17(14)16)23-19(25)12-8-13(21)10-22-9-12/h6-10H,5H2,1-4H3,(H,23,25)

InChI Key

OWGGGCJPVZVAEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)C3=CC(=CN=C3)Br)C)C

Origin of Product

United States

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